methyl 4-[(2-chlorophenyl)methoxy]quinoline-2-carboxylate
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Overview
Description
methyl 4-[(2-chlorophenyl)methoxy]quinoline-2-carboxylate is a chemical compound with the molecular formula C18H14ClNO3 and a molecular weight of 327.76 g/mol. This compound is part of the quinoline family, which is known for its diverse applications in medicinal and synthetic organic chemistry.
Preparation Methods
The synthesis of methyl 4-[(2-chlorophenyl)methoxy]quinoline-2-carboxylate typically involves the reaction of 2-chlorobenzyl alcohol with methyl 4-hydroxyquinoline-2-carboxylate under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the reaction, resulting in the formation of the desired product .
Chemical Reactions Analysis
methyl 4-[(2-chlorophenyl)methoxy]quinoline-2-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can convert it into different quinoline-based compounds.
Substitution: It can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines.
Scientific Research Applications
methyl 4-[(2-chlorophenyl)methoxy]quinoline-2-carboxylate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various quinoline derivatives.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of methyl 4-[(2-chlorophenyl)methoxy]quinoline-2-carboxylate involves its interaction with specific molecular targets. It is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and molecular targets are still under investigation, but it is known to affect cellular processes such as signal transduction and gene expression .
Comparison with Similar Compounds
methyl 4-[(2-chlorophenyl)methoxy]quinoline-2-carboxylate can be compared with other quinoline derivatives such as:
Methyl 4-hydroxyquinoline-2-carboxylate: Similar in structure but lacks the 2-chlorobenzyl group.
2-Chloroquinoline: Contains the chlorine atom but lacks the carboxylate and methoxy groups.
Quinoline-2-carboxylate: Lacks both the 2-chlorobenzyl and methoxy groups. The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
methyl 4-[(2-chlorophenyl)methoxy]quinoline-2-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14ClNO3/c1-22-18(21)16-10-17(13-7-3-5-9-15(13)20-16)23-11-12-6-2-4-8-14(12)19/h2-10H,11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PIYUSWGTBGNOIU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NC2=CC=CC=C2C(=C1)OCC3=CC=CC=C3Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14ClNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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